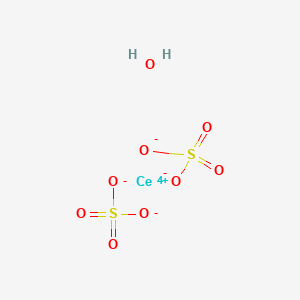

Cerium(IV) sulfate hydrate

Description

Properties

IUPAC Name |

cerium(4+);disulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.2H2O4S.H2O/c;2*1-5(2,3)4;/h;2*(H2,1,2,3,4);1H2/q+4;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNANFSXYDCURQS-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30603801 | |

| Record name | Cerium(4+) sulfate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123333-60-8 | |

| Record name | Cerium(4+) sulfate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Catalytic Efficacy of Cerium Iv Sulfate Hydrate in Chemical Transformations

Heterogeneous Catalysis

As a heterogeneous catalyst, Cerium(IV) sulfate (B86663) hydrate (B1144303) offers operational advantages, including ease of separation from the reaction mixture and the potential for recycling. ajchem-a.comcjcatal.com It has been successfully employed under solvent-free conditions, which aligns with the principles of green chemistry by minimizing the use of hazardous organic solvents. cjcatal.comresearchgate.net Its efficacy has been demonstrated in the synthesis of complex heterocyclic molecules through one-pot reactions. ajchem-a.comcjcatal.com

Catalyst Reusability and Efficiency Studies

A key advantage of using Cerium(IV) sulfate hydrate as a heterogeneous catalyst is its recoverability and reusability. ajchem-a.comcjcatal.com Studies have shown that the catalyst can be conveniently recovered after a reaction and reused multiple times without a significant decrease in its catalytic activity. ajchem-a.comresearchgate.net

For instance, in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, the catalyst was recovered and reused for five consecutive runs, maintaining considerable catalytic activity. cjcatal.comresearchgate.netcjcatal.com The yield for the first run was 95%, and it remained high in subsequent runs: 95% (run 2), 93% (run 3), 91% (run 4), and 90% (run 5). researchgate.net Similarly, in the one-pot synthesis of polyhydroquinolines, the catalyst was found to be reusable and efficient, a feature that makes the process more economical and environmentally friendly. ajchem-a.comresearchgate.net This consistent performance highlights the stability and robustness of the catalyst under the applied reaction conditions. researchgate.net

One-Pot Multicomponent Reactions

This compound has proven to be a highly efficient catalyst for one-pot multicomponent reactions (MCRs), which are valuable for synthesizing complex molecules in a single step, thus saving time and resources. ajchem-a.comresearchgate.net The catalyst's role as a Lewis acid is crucial in these transformations. researchgate.net It is particularly effective under solvent-free conditions, further enhancing the environmental credentials of the synthetic procedures. cjcatal.comresearchgate.net

Cerium(IV) sulfate tetrahydrate serves as an effective inorganic solid acidic catalyst for the synthesis of polyhydroquinoline derivatives through the four-component Hantzsch reaction. ajchem-a.comresearchgate.net This reaction involves the condensation of an aldehyde, dimedone (5,5-dimethylcyclohexane-1,3-dione), ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297). ajchem-a.comresearchgate.net The process is typically conducted under solvent-free conditions at 120°C, leading to high yields (88-97%) in short reaction times (15-25 minutes). ajchem-a.comresearchgate.net The use of 10 mol% of the catalyst is sufficient to drive the reaction to completion. researchgate.net Both aromatic aldehydes, whether containing electron-donating or electron-withdrawing groups, and aliphatic aldehydes can be used, with aromatic aldehydes generally providing excellent yields. ajchem-a.comresearchgate.net

Table 1: Synthesis of Polyhydroquinolines using Various Aldehydes Catalyzed by Ce(SO₄)₂·4H₂O

| Aldehyde | Product | Time (min) | Yield (%) |

| Benzaldehyde | Ethyl 4-(phenyl)-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxoquinoline-3-carboxylate | 15 | 95 |

| 4-Chlorobenzaldehyde (B46862) | Ethyl 4-(4-chlorophenyl)-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxoquinoline-3-carboxylate | 15 | 97 |

| 4-Methylbenzaldehyde | Ethyl 4-(4-methylphenyl)-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxoquinoline-3-carboxylate | 20 | 94 |

| 4-Methoxybenzaldehyde | Ethyl 4-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxoquinoline-3-carboxylate | 20 | 92 |

| 3-Nitrobenzaldehyde | Ethyl 4-(3-nitrophenyl)-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxoquinoline-3-carboxylate | 25 | 90 |

| 4-Hydroxybenzaldehyde | Ethyl 4-(4-hydroxyphenyl)-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxoquinoline-3-carboxylate | 25 | 91 |

| Formaldehyde | Ethyl 1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxoquinoline-3-carboxylate | 25 | 88 |

| Acetaldehyde | Ethyl 1,4,5,6,7,8-hexahydro-2,4,7,7-tetramethyl-5-oxoquinoline-3-carboxylate | 25 | 89 |

Data sourced from Kazemi et al. (2018). ajchem-a.comresearchgate.net

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones is another area where Cerium(IV) sulfate tetrahydrate demonstrates its catalytic prowess. cjcatal.comresearchgate.net It efficiently catalyzes the one-pot, three-component reaction of isatoic anhydride (B1165640), an aromatic aldehyde, and a nitrogen source (such as ammonium acetate, ammonium carbonate, ammonium chloride, or methylamine). cjcatal.comresearchgate.netcjcatal.com This reaction proceeds cleanly under solvent-free conditions, yielding the desired products in high yields and with short reaction times. cjcatal.comresearchgate.net The method is noted for its simple work-up procedure and for avoiding the use of harmful organic solvents. cjcatal.comcjcatal.com

Table 2: Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones with Ammonium Acetate as Nitrogen Source

| Aldehyde | Product | Time (min) | Yield (%) |

| Benzaldehyde | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | 15 | 95 |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 20 | 96 |

| 4-Methylbenzaldehyde | 2-(4-Methylphenyl)-2,3-dihydroquinazolin-4(1H)-one | 25 | 92 |

| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | 25 | 94 |

| 3-Nitrobenzaldehyde | 2-(3-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one | 30 | 90 |

| 2-Chlorobenzaldehyde | 2-(2-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 20 | 94 |

Data sourced from Davoodnia et al. (2014). cjcatal.comresearchgate.net

Table 3: Reusability of Ce(SO₄)₂·4H₂O in the Synthesis of 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one

| Run | Yield (%) |

| 1 | 95 |

| 2 | 95 |

| 3 | 93 |

| 4 | 91 |

| 5 | 90 |

Data sourced from Davoodnia et al. (2014). researchgate.net

Selective Oxidation Reactions

Cerium(IV) sulfate is recognized for its role as a catalyst in selective oxidation reactions, a crucial process in organic synthesis. sihaulichemicals.com Its strong oxidizing properties, stemming from the Ce(IV) ion, allow it to facilitate the conversion of various functional groups.

A notable application of Cerium(IV) sulfate is in the selective oxidation of secondary alcohols to their corresponding ketones. scientificlabs.co.uksigmaaldrich.com This transformation is often carried out using sodium bromate (B103136) as the primary oxidant, with Cerium(IV) sulfate acting as an efficient catalyst. scientificlabs.co.uksigmaaldrich.com The reaction is significant for the synthesis of ketones, which are important intermediates in pharmaceutical and chemical industries.

Sulfonation Reactions (e.g., Direct Sulfonation of Methane)

The functionalization of alkanes, particularly methane (B114726), remains a significant challenge in chemistry due to their inherent inertness. rsc.org Cerium(IV) sulfate has emerged as a notable catalyst for the direct sulfonation of methane. sihaulichemicals.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This process involves the reaction of methane with sulfur trioxide (SO₃) in a sulfuric acid medium to produce methanesulfonic acid (MSA), a valuable and environmentally benign chemical. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The reaction is attractive due to its 100% atom economy, as all atoms from the reactants are incorporated into the final product. rsc.org While the reaction can be initiated by free-radical initiators, the presence of a catalyst like cerium(IV) sulfate is crucial. rsc.orgsihaulichemicals.com The high solubility of cerium(IV) salts in methanesulfonic acid, which is significantly greater than in sulfuric acid solutions, is a key advantage. rsc.orgwikipedia.org This enhanced solubility helps to maintain a homogeneous catalytic environment, facilitating the reaction. The process typically requires high pressure and moderate temperatures to proceed effectively. rsc.org

Table 1: Catalysis of Methane Sulfonation

| Reactants | Catalyst | Product | Significance |

|---|

Condensation Reactions (e.g., Synthesis of 14-aryl- or 14-alkyl-14H-dibenzo[a,j]xanthenes)

This compound serves as an effective catalyst for the synthesis of 14-aryl- or 14-alkyl-14H-dibenzo[a,j]xanthenes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These complex heterocyclic compounds are of great interest due to their potential biological activities, including antibacterial and anti-inflammatory properties, and their use as pH-sensitive fluorescent materials. arabjchem.orgmdpi.com

The synthesis is typically achieved through a one-pot condensation reaction of β-naphthol with various aromatic or aliphatic aldehydes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comunesp.br The use of cerium(IV) sulfate as a catalyst often allows the reaction to proceed under solvent-free conditions, sometimes with microwave irradiation to accelerate the process, which aligns with the principles of green chemistry. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comarabjchem.org The catalyst activates the aldehyde, facilitating nucleophilic attack by β-naphthol, followed by cyclization and dehydration to yield the xanthene derivative. unesp.br This method is valued for its operational simplicity, high yields, and the avoidance of hazardous reagents. mdpi.com

Table 2: Cerium(IV) Sulfate Catalyzed Synthesis of Dibenzo[a,j]xanthene Derivatives

| Aldehyde | Catalyst Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde | Solvent-free, microwave | 14-phenyl-14H-dibenzo[a,j]xanthene | High |

| 4-Chlorobenzaldehyde | Solvent-free, microwave | 14-(4-chlorophenyl)-14H-dibenzo[a,j]xanthene | High |

| 4-Methoxybenzaldehyde | Solvent-free, microwave | 14-(4-methoxyphenyl)-14H-dibenzo[a,j]xanthene | High |

| Heptanal | Solvent-free, microwave | 14-hexyl-14H-dibenzo[a,j]xanthene | High |

Data is representative of reactions catalyzed by Lewis acids like Cerium(IV) sulfate under similar conditions. sigmaaldrich.comsigmaaldrich.comarabjchem.org

Chemoselective Deprotection of Ethers (e.g., Tetrahydropyranyl, Methoxymethyl, Benzyloxymethyl Ethers)

The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis. Consequently, the selective removal of these protecting groups is equally critical. Cerium(IV) sulfate tetrahydrate has been demonstrated to be a highly effective and chemoselective catalyst for the deprotection of common ether protecting groups. researchgate.netresearchgate.net

Specifically, tetrahydropyranyl (THP), methoxymethyl (MOM), and benzyloxymethyl (BOM) ethers are efficiently cleaved to their corresponding parent alcohols in good yields. researchgate.netresearchgate.net The reaction is typically carried out using catalytic amounts of Ce(SO₄)₂·4H₂O in a methanol (B129727) solution, and can be performed under conventional heating or accelerated using microwave irradiation. researchgate.netresearchgate.net A key advantage of this method is its high chemoselectivity. For instance, THP ethers can be selectively deprotected in the presence of more robust silyl (B83357) ethers such as triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) ethers, which remain intact under the reaction conditions. researchgate.netresearchgate.net This selectivity is crucial for complex molecule synthesis where multiple protecting groups are employed.

Table 3: Chemoselective Deprotection of Ethers Catalyzed by Ce(SO₄)₂·4H₂O

| Protected Ether | Conditions | Result | Selectivity |

|---|---|---|---|

| Tetrahydropyranyl (THP) ether | Catalytic Ce(SO₄)₂·4H₂O, MeOH | Parent alcohol, good yield | Cleaved in the presence of TIPS and TBDPS ethers. researchgate.netresearchgate.net |

| Methoxymethyl (MOM) ether | Catalytic Ce(SO₄)₂·4H₂O, MeOH | Parent alcohol, good yield | N/A |

Homogeneous and Redox Catalysis

The catalytic activity of this compound is prominently featured in homogeneous and redox-mediated processes. Its strong oxidizing power, characterized by the Ce⁴⁺/Ce³⁺ redox potential, makes it a versatile reagent for initiating and propagating a variety of chemical reactions. wikipedia.orgresearchgate.net

Oxidation of Organic Substrates (e.g., Alcohols, Oximes, Anilines)

Cerium(IV) sulfate is a powerful oxidizing agent widely used in organic synthesis. wikipedia.org It can catalyze the selective oxidation of secondary alcohols to their corresponding ketones, often in the presence of a co-oxidant like sodium bromate. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The ceric ion (Ce⁴⁺) is a strong one-electron oxidant, particularly in acidic media. wikipedia.orgsoton.ac.uk This property allows it to oxidize a range of organic substrates, including alcohols, anilines, and oximes. researchgate.net For example, it is used to generate o-benzoquinone from catechol through an oxidation process. thermofisher.comthermofisher.com The oxidation of toluenes to benzaldehydes has also been achieved using cerium(IV) systems. acs.org The mechanism generally involves the formation of a complex between the cerium(IV) ion and the substrate, followed by an intramolecular electron transfer that oxidizes the substrate and reduces Ce(IV) to the colorless Ce(III) ion. wikipedia.org

Polymerization Initiation and Grafting Processes (e.g., Grafting to Cellulose (B213188) Acetate Membranes)

Cerium(IV) sulfate is an effective initiator for redox polymerization and grafting processes. cmu.edu It is particularly useful for modifying natural polymers like cellulose. chesci.com The Ce(IV) ion can form a chelate complex with the hydroxyl groups on the anhydroglucose (B10753087) units of cellulose. chesci.com A single-electron transfer within this complex generates a radical on the cellulose backbone and reduces Ce(IV) to Ce(III). chesci.com This radical site on the polymer then initiates the polymerization of a monomer, resulting in a graft copolymer.

A notable application is the modification of cellulose acetate membranes. sigmaaldrich.com Cerium(IV) sulfate has been used to initiate the grafting of poly(methyl methacrylate) onto these membranes. sigmaaldrich.com This modification can significantly enhance the membrane's performance, for instance, in the removal of contaminants like humic acid from water. sigmaaldrich.com While ceric ammonium nitrate (B79036) is also commonly used, ceric sulfate serves as a viable alternative for initiating these grafting reactions. chesci.comgoogle.com

Catalysis in Food Fragrance Production (e.g., Pentyl Butyrate (B1204436), Butyl Acetate)

Beyond complex organic transformations, this compound also finds application as a catalyst in the production of fine chemicals, including esters used as food fragrances. samaterials.comstanfordmaterials.com It has been specifically identified as a catalyst for the synthesis of pentyl butyrate and butyl acetate. samaterials.comstanfordmaterials.com These esters are known for their fruity aromas and are widely used in the food and beverage industry. Pentyl butyrate has a characteristic pineapple- or apricot-like scent, while butyl acetate has a sweet, banana-like odor. The catalytic role of cerium(IV) sulfate in the esterification process likely involves activating the carboxylic acid component, facilitating the reaction with the alcohol to produce the desired fragrance ester.

Table 4: Compounds Mentioned in the Article

| Compound Name | Formula/Type |

|---|---|

| This compound | Ce(SO₄)₂·xH₂O |

| Methane | CH₄ |

| Sulfur trioxide | SO₃ |

| Sulfuric acid | H₂SO₄ |

| Methanesulfonic acid | CH₃SO₃H |

| β-Naphthol | C₁₀H₇OH |

| Aldehydes | R-CHO |

| 14-aryl-14H-dibenzo[a,j]xanthenes | Heterocyclic compound |

| 14-alkyl-14H-dibenzo[a,j]xanthenes | Heterocyclic compound |

| Tetrahydropyranyl (THP) ether | Protecting group |

| Methoxymethyl (MOM) ether | Protecting group |

| Benzyloxymethyl (BOM) ether | Protecting group |

| Triisopropylsilyl (TIPS) ether | Protecting group |

| Tert-butyldiphenylsilyl (TBDPS) ether | Protecting group |

| Methanol | CH₃OH |

| Secondary alcohols | R₂CHOH |

| Ketones | R₂C=O |

| Sodium bromate | NaBrO₃ |

| Anilines | ArNH₂ |

| Oximes | R₂C=NOH |

| Catechol | C₆H₄(OH)₂ |

| o-Benzoquinone | C₆H₄O₂ |

| Toluene | C₇H₈ |

| Cellulose | (C₆H₁₀O₅)n |

| Cellulose acetate | Polymer |

| Poly(methyl methacrylate) | Polymer |

| Humic acid | Organic acid mixture |

| Ceric ammonium nitrate | (NH₄)₂Ce(NO₃)₆ |

| Pentyl butyrate | C₉H₁₈O₂ |

Mechanistic Investigations of this compound Catalysis

This compound, particularly in its tetrahydrate form (Ce(SO4)2·4H2O), has been identified as an effective and reusable heterogeneous catalyst for various organic transformations. ajchem-a.comcjcatal.comresearchgate.net Mechanistic studies suggest that its catalytic activity stems from a combination of its Lewis acidic nature and its strong oxidizing properties. The Ce(IV) ion, with its high charge density, can function as a potent electron acceptor, activating substrates for subsequent reactions. nih.gov Furthermore, the catalyst's performance is significantly influenced by the reaction environment, with solvent-free conditions often proving advantageous for efficiency and sustainability. ajchem-a.comcjcatal.comcjcatal.com

Role as a Lewis Acid Catalyst

The primary catalytic role of this compound in many organic reactions is that of a Lewis acid. researchgate.net A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. In this context, the cerium(IV) ion (Ce⁴⁺) is the active Lewis acidic center. Its high positive charge and vacant orbitals allow it to effectively polarize carbonyl groups and other electron-rich functionalities in organic substrates.

This polarization enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. For instance, in esterification reactions, Ce⁴⁺ coordinates with the carbonyl oxygen of a carboxylic acid, facilitating the attack by an alcohol. Similarly, in the hydration of alkynes to form ketones, cerium(IV) sulfate acts as a Lewis acidic catalyst to activate the alkyne molecule. researchgate.net The catalytic cycle often involves the formation of a complex between the Ce⁴⁺ ion and the substrate, followed by the key bond-forming or bond-breaking step, and finally, the release of the product and regeneration of the catalyst. This mechanism has been proposed for various transformations, including the synthesis of polyhydroquinolines and 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net

In some cases, the Lewis acidity of the cerium catalyst can also facilitate the formation of Brønsted acids in the reaction medium. For example, it has been suggested that Lewis acid sites can interact with water molecules generated during a reaction, converting the O-H bond into Brønsted acid sites (H⁺) that further promote dehydration processes. techscience.com

Influence of Reaction Conditions (e.g., Solvent-Free Media)

The reaction conditions, especially the absence of a solvent, play a crucial role in the catalytic efficacy of this compound. Solvent-free, or solid-state, reactions are a key aspect of green chemistry, as they reduce waste, often lower energy consumption, and can simplify product purification. cjcatal.comcjcatal.com this compound has proven to be a highly effective catalyst under these conditions for several multi-component reactions. ajchem-a.comcjcatal.comresearchgate.net

For example, in the Hantzsch four-component synthesis of polyhydroquinoline derivatives, using cerium(IV) sulfate tetrahydrate as a catalyst under solvent-free conditions at 120 °C leads to high yields (88-97%) in short reaction times (15-25 minutes). ajchem-a.com The efficiency of this method highlights the advantages of solvent-free media, which include clean reaction profiles and simple methodology. ajchem-a.com Similarly, the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones is efficiently catalyzed by Ce(SO4)2·4H2O under solvent-free conditions, again resulting in high yields and short reaction times. cjcatal.comresearchgate.netcjcatal.com

The effectiveness of the catalyst under these conditions is also linked to its heterogeneous and reusable nature. ajchem-a.comcjcatal.com After the reaction, the solid catalyst can be easily recovered by simple filtration, washed, dried, and reused multiple times without a significant loss of catalytic activity. cjcatal.comresearchgate.net This reusability is a significant advantage for both economic and environmental reasons. ajchem-a.com

The table below illustrates the effect of catalyst loading on the synthesis of 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one under solvent-free conditions.

Table 1: Effect of Catalyst Amount on the Synthesis of 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one

| Entry | Catalyst Amount (mol%) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 0 | 180 | Trace |

| 2 | 1 | 60 | 80 |

| 3 | 2 | 40 | 90 |

| 4 | 3 | 30 | 96 |

| 5 | 4 | 30 | 96 |

Reaction Conditions: Isatoic anhydride (1 mmol), 4-chlorobenzaldehyde (1 mmol), ammonium acetate (1.2 mmol), solvent-free, 120 °C. Data sourced from Davoodnia et al. (2014). cjcatal.com

The reusability of the catalyst has been demonstrated effectively. In the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, the catalyst was recovered and reused for five consecutive runs with only a minor decrease in its high-yield performance. cjcatal.comresearchgate.net

Table 2: Reusability of Ce(SO4)2·4H2O Catalyst

| Run | Yield (%) |

|---|---|

| 1 | 96 |

| 2 | 95 |

| 3 | 95 |

| 4 | 94 |

| 5 | 93 |

Reaction Conditions: Synthesis of 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one under optimized conditions. Data sourced from Davoodnia et al. (2014). cjcatal.comcjcatal.com

These findings underscore the profound influence of reaction conditions, demonstrating that solvent-free media in conjunction with the robust Lewis acidity of this compound create a highly efficient and sustainable catalytic system. ajchem-a.comcjcatal.comcjcatal.com

Redox Behavior and Electrochemical Investigations of Cerium Iv Sulfate Hydrate Systems

Electrochemical Kinetics of the Ce(III)/Ce(IV) Redox Couple

The kinetics of the Ce(III)/Ce(IV) redox reaction are complex, exhibiting significant asymmetry and dependence on the electrode material and electrolyte composition. nih.govacs.org The charge transfer is understood to be a multi-step process. soton.ac.uk

Studies on Carbon Glassy Electrodes

Cyclic voltammetric studies have confirmed the slow electrochemical kinetics of the Ce(III)/Ce(IV) redox reaction on glassy carbon electrodes (CGEs) in sulfuric acid solutions. researchgate.net The reaction on CGEs is characterized as quasi-reversible. cecri.res.insrce.hr Investigations comparing different electrode materials have shown that the reaction rate for Ce(III) oxidation is higher at glassy carbon than at platinum. soton.ac.uk

The exchange current densities for the cerium redox couple on glassy carbon electrodes in mixed electrolytes of methanesulfonic acid and sulfuric acid have been measured to be in the range of 0.16–0.28 mA cm⁻². researchgate.netcityu.edu.hk Further studies have proposed in situ electrochemical treatments to activate glassy carbon, demonstrating an influence on the kinetic parameters. researchgate.netresearchgate.net The diffusion coefficient for Ce(III) on glassy carbon electrodes in methanesulfonic acid was found to range from 2.7 to 6.1 × 10⁻⁷ cm² s⁻¹ for concentrations between 0.03 to 0.15 mol dm⁻³. soton.ac.uk

Table 1: Kinetic Parameters of the Ce(III)/Ce(IV) Couple on Glassy Carbon Electrodes

| Parameter | Value | Electrolyte Conditions | Reference |

|---|---|---|---|

| Exchange Current Density | 0.16–0.28 mA cm⁻² | Methanesulfonic acid/Sulfuric acid mixture | researchgate.netcityu.edu.hk |

| Diffusion Coefficient (Ce³⁺) | 2.7–6.1 × 10⁻⁷ cm² s⁻¹ | 0.03–0.15 mol dm⁻³ in Methanesulfonic acid | soton.ac.uk |

| Anodic Transfer Coefficient (αₐ) | 0.49 | Sulfuric Acid | soton.ac.uk |

Redox Potential Variability in Different Electrolyte Media

The formal redox potential of the Ce(III)/Ce(IV) couple is highly sensitive to the composition of the electrolyte medium, primarily due to the complexation of cerium ions with the anions present in the solution. nih.govosti.gov

Influence of Sulfuric Acid Concentration

In sulfuric acid, the Ce(IV) ion is much more strongly complexed by sulfate (B86663) anions than the Ce(III) ion. soton.ac.ukresearchgate.net Ce(IV) can form complexes such as [CeSO₄]²⁺, [Ce(SO₄)₂], and [Ce(SO₄)₃]²⁻ as the sulfate concentration increases. soton.ac.uk This differential complexation is a key factor behind the observed shifts in redox potential. nih.govsoton.ac.uk

As the concentration of sulfuric acid increases, the redox potential of the Ce³⁺/Ce⁴⁺ couple significantly decreases, shifting to more negative values. researchgate.net For instance, the equilibrium potential is notably lower in sulfuric acid compared to other acids like nitric or perchloric acid. cecri.res.in Concurrently, an increase in sulfuric acid concentration leads to a decrease in the redox peak currents and an increase in the peak potential separation (up to 2 M H₂SO₄), indicating slower kinetics. researchgate.net The solubility of both cerous and ceric sulfate also tends to decrease with rising sulfuric acid concentration. researchgate.net

Table 2: Effect of Sulfuric Acid Concentration on Ce(III)/Ce(IV) Redox Couple

| H₂SO₄ Concentration | Observation | Reference |

|---|---|---|

| Increasing Concentration | Redox potential shifts to more negative values. | researchgate.net |

| 0.1 M to 2 M | Peak potential separation for redox reactions increases. | researchgate.net |

| > 2 M | Peak potential separation for redox reactions decreases. | researchgate.net |

| Increasing Concentration | Redox peak currents decrease. | researchgate.net |

| Increasing Concentration | Solubility of cerium sulfates decreases. | researchgate.net |

Impact of Other Acidic Media (e.g., Perchloric Acid, Methanesulfonic Acid)

The choice of acidic medium significantly alters the electrochemical behavior of the Ce(III)/Ce(IV) couple. In perchloric acid, which is considered a non-complexing acid, Ce⁴⁺ is not complexed by the anions, resulting in a redox potential of 1.74 V vs. SHE. nih.govosti.gov This is considerably higher than the potential observed in sulfuric acid (1.44 V vs. SHE). osti.gov

Methanesulfonic acid (MSA) has been investigated as an alternative electrolyte due to its ability to dissolve high concentrations of cerium ions. osti.govsandia.gov In MSA, the solubility of Ce³⁺ decreases while the solubility of Ce⁴⁺ increases with rising acid concentration. frontiersin.org The redox behavior in MSA is quasi-reversible, similar to that in sulfuric acid. cecri.res.inresearchgate.net Mixing MSA with other acids, such as hydrochloric acid, has been shown to improve redox reversibility and increase reduction current density compared to pure MSA solutions. nih.gov

Applications in Redox Flow Battery Technology

The high redox potential of the Ce(III)/Ce(IV) couple makes it a promising candidate for the positive half-cell in redox flow batteries (RFBs). researchgate.netresearchgate.net Cerium-based RFBs, such as the zinc-cerium and cerium-vanadium systems, are being explored for large-scale energy storage. researchgate.netresearchgate.netresearchgate.net The Ce-V cell, for example, can have an open-circuit voltage of approximately 1.87 V, which is about 29% higher than that of all-vanadium batteries. researchgate.net

However, the development of cerium-based RFBs faces challenges. researchgate.net The primary limitations are the relatively low solubility of cerium salts in aqueous media, particularly sulfuric acid, and the sluggish kinetics of the Ce³⁺/Ce⁴⁺ redox reaction at common electrode materials like carbon. researchgate.netresearchgate.netresearchgate.net Research efforts are focused on overcoming these issues by modifying electrode materials and optimizing electrolyte composition, such as using MSA-based electrolytes to enhance solubility. sandia.govrsc.orgresearchgate.net

Oxidation Reactions for Chromatic and Chemiluminescent Phenomena

Cerium(IV) sulfate is a potent oxidizing agent and is utilized to drive reactions that produce light, a phenomenon known as chemiluminescence (CL). csic.es In these reactions, the oxidation of a substrate by Ce(IV) generates an electronically excited intermediate, which then relaxes to the ground state by emitting visible light. stackexchange.com

A notable example is the oxidation of rhodamine B by cerium(IV) sulfate in a sulfuric acid medium, which results in a CL emission. nih.govsigmaaldrich.com The intensity of this emission can be enhanced in a reversed micellar medium. nih.gov This principle is applied in analytical chemistry for the sensitive detection of various compounds. sigmaaldrich.com Another example involves the reaction of siloxene with cerium(IV) sulfate in the presence of sulfuric acid, which produces a bright orange-yellow glow. stackexchange.com

Chemiluminescence Enhancement Studies

Cerium(IV) sulfate hydrate (B1144303) is a key reagent in many chemiluminescence (CL) systems, where it typically functions as a strong oxidizing agent to generate an excited-state emitter that produces light upon relaxation. biosynth.comsigmaaldrich.com The efficiency and intensity of the light emission can often be significantly enhanced by various chemical modifiers, leading to highly sensitive analytical methods. sigmaaldrich.comresearchgate.net

One prominent example is the cerium(IV)-rhodamine 6G system. researchgate.net The oxidation of rhodamine 6G (R6G) by Ce(IV) in an acidic medium produces a weak chemiluminescence signal. However, research has shown that this emission can be dramatically amplified by the introduction of surfactants. researchgate.net In particular, anionic surfactants like sodium dodecyl sulfate (SDS) have been found to enhance the CL signal by as much as 300%. researchgate.net Spectroscopic analysis indicates that this enhancement is due to a strong guest-host interaction where the cationic rhodamine 6G molecules are enclosed within the anionic micellar environment of the surfactant, facilitating a more efficient chemiluminescent reaction. researchgate.net

Cerium(IV) sulfate also plays a crucial role in other CL systems. For example, it is used in a method for determining dissolved oxygen, where the reaction of Ce(IV) with pyrogallol (B1678534) produces chemiluminescence that is directly enhanced by the concentration of dissolved oxygen. nih.gov This creates a basis for a quantitative analysis of oxygen in water samples. nih.gov Furthermore, Ce(IV) sulfate serves as an effective oxidant in CL systems involving ruthenium(II) complexes, broadening its applicability in the sensitive detection of various organic and pharmaceutical compounds. sigmaaldrich.com These enhanced CL systems are often integrated into modern analytical platforms like lab-on-a-chip devices to allow for rapid and high-throughput analysis of samples. researchgate.net

Table 2: Surfactant-Based Enhancement of the Cerium(IV)-Rhodamine 6G Chemiluminescence System. researchgate.net

| Surfactant Type | Example | Effect on CL Signal |

| Anionic | Sodium Dodecyl Sulfate (SDS) | Significant enhancement (up to 300%) |

| Cationic | Cetyltrimethylammonium Chloride (CTAC) | Moderate enhancement |

| Non-ionic | Triton X-100 | Minimal to no enhancement |

Complexation Chemistry of Cerium Iv Species in Hydrate Systems

Interaction with Organic and Inorganic Ligands

Cerium(IV) readily interacts with a wide array of both organic and inorganic ligands containing donor atoms such as oxygen, nitrogen, and carbon. researchgate.net This reactivity stems from the oxophilic nature of the cerium ion and its ability to form stable coordination compounds. researchgate.net The choice of ligand framework can be tuned to stabilize the +4 oxidation state to an unprecedented degree. acs.org For instance, basic conditions and anionic oxygen-bearing ligands in low dielectric solvents are particularly effective at stabilizing Ce(IV) due to strong coordination. researchgate.net

Cerium(IV) forms stable complexes with various chelating ligands. With inorganic ligands, such as sulfate (B86663) and carbonate, complex formation is well-documented. In sulfuric acid, Ce(IV) favorably complexes with bisulfate anions, forming species like [CeIV(H₂O)₆(HSO₄)₃]⁺. nih.govumich.edu Similarly, in carbonate media, stable complexes up to Ce(CO₃)₆⁸⁻ have been identified. researchgate.net

The interaction with organic ligands is extensive. For example, Ce(IV) forms a stable hexanuclear complex with formate in aqueous solution, a behavior that contrasts sharply with the mononuclear complexes formed by Ce(III). epfl.ch Tripodal siloxide frameworks have been used to create stable Ce(IV) complexes like [(LO₃)CeCl]. nih.gov Furthermore, stable tetravalent cerium complexes have been isolated using chelating O-donor supporting ligands, which bear various functionalities. researchgate.net Guanidinate ligands also form a series of stable, yet intensely colored, mixed-ligand Ce(IV) complexes. rsc.orgnsf.gov The stability of these complexes is often attributed to both electronic and steric stabilization provided by the ligand framework. acs.org

The formation of complexes significantly alters the physicochemical properties of the cerium(IV) ion, notably its solubility and reactivity. The complexation with sulfate, for instance, is crucial for the utility of cerium(IV) sulfate as an oxidizing agent in aqueous media. The coordination of ligands can enhance the oxidizing power of Ce(IV) or, conversely, stabilize it.

Complexation can dramatically enhance reactivity. A notable example is the formation of a high-valent manganese(IV)-oxo-cerium(IV) complex, [(dpaq)MnIV(O)]⁺–Ce⁴⁺, which was synthesized by reacting a Mn(III) precursor with cerium ammonium (B1175870) nitrate (B79036). nih.govewha.ac.kr This complex exhibited greater electron-transfer and oxygen atom transfer reactivities compared to analogous manganese(IV)-oxo intermediates that were bound to redox-inactive metal ions. nih.gov This enhanced reactivity highlights how the coordination of a redox-active metal like Ce(IV) can influence the chemical properties of another metal center. nih.govewha.ac.kr

Thermodynamic and Kinetic Studies of Cerium(IV) Complexes

Understanding the thermodynamic and kinetic stability of cerium(IV) complexes is essential for controlling their reactivity. novapublishers.com Spectrophotometry, pH-metry, and various electrochemical techniques are commonly employed to determine stability constants and reaction rates. researchgate.netresearchgate.net Such studies provide quantitative insight into the strength of metal-ligand interactions and the mechanisms of complex formation and decomposition. novapublishers.comf-cdn.com

8-Hydroxyquinoline (B1678124) (8-HQ) and its derivatives are effective chelating agents for a variety of metal ions, including cerium(IV). Spectrophotometric analysis of the complexation between Ce(IV) and 8-HQ has shown the formation of a stable complex. researchgate.netmisuratau.edu.ly Spectral data indicate that both the oxygen and nitrogen atoms of the 8-hydroxyquinoline ligand are involved in coordinating to the cerium ion. researchgate.netmisuratau.edu.ly

Studies using the mole-ratio method have determined that the stoichiometry of the complex is 1:2 (Metal:Ligand). researchgate.netmisuratau.edu.ly The high formation constant (Kf) for this complex indicates that it is very stable in solution. researchgate.netmisuratau.edu.ly The kinetic stability of cerium(IV) complexes with related heterocyclic compounds, such as 7-iodo-8-hydroxy-quinoline-5-sulfonic acid, has also been investigated in sulfuric acid solutions. researchgate.net

The stability constant, also known as the formation constant (K) or binding constant, quantifies the equilibrium of complex formation in solution and measures the strength of the interaction between the metal ion and the ligands. wikipedia.org For cerium(IV), these constants have been determined for a variety of ligands. A comparative analysis of stability constants (β) and intramolecular redox decomposition rate constants (k) for intermediate Ce(IV) complexes with several series of organic compounds has been performed. researchgate.net These studies often reveal linear relationships between the logarithms of the rate constants and the stability constants (log k vs. log β), providing a quantitative way to assess the kinetic stabilization of the Ce(IV) oxidation state upon complexation. researchgate.net

The stability of Ce(IV) complexes can be significantly influenced by the nature of the ligand and the surrounding medium. researchgate.net For example, the apparent stability constants for Ce(IV) complexes with citric acid have been calculated, taking into account the different acid-base forms of the ligand. researchgate.net

Below is a table of selected stability constants for Cerium(IV) complexes with various ligands.

| Ligand | Stoichiometry (Ce:L) | Log of Formation Constant (log K) | Medium/Conditions |

| 8-Hydroxyquinoline | 1:2 | 14.12 (log Kf) | Ethanol/Methanol (B129727)/Water |

| Carbonate (limiting complex) | 1:6 | 0.42 (log K₆) | Aqueous, 15°C |

| 7-iodo-8-hydroxy-quinoline-5-sulfonic acid | 1:1 | 24.38 (log β) | Sulfate medium, I=2 |

| 8-oxyquinoline | 1:1 | 25.00 (log β) | Sulfate medium, I=2 |

Structural Elucidation of Cerium(IV) Hydrate (B1144303) and Anion Complexes

Determining the precise structure of cerium(IV) complexes in both solid and solution states is crucial for understanding their chemistry. Techniques like X-ray crystallography, Extended X-ray Absorption Fine Structure (EXAFS), and various computational methods are vital for this purpose. nih.govepfl.chnih.gov

In acidic aqueous solutions, the structure of the cerium ion's coordination sphere is highly dependent on the counter-anions present. ornl.gov EXAFS studies combined with Density Functional Theory (DFT) calculations have provided significant insights into the structure of Ce(IV) in sulfuric acid. nih.govumich.edu These studies confirm that Ce(IV) is complexed by both water and sulfate/bisulfate ions. nih.gov The dominant species is identified as [CeIV(H₂O)₆(HSO₄)₃]⁺, which has a coordination number of nine from oxygen atoms and three from sulfur atoms for each cerium atom. umich.edu This structural arrangement is energetically favorable and explains the observed shift in the Ce(III)/Ce(IV) redox potential in sulfuric acid compared to non-complexing acids. nih.govumich.edu This structural change in the first coordination shell between Ce³⁺ and Ce⁴⁺ is a key feature of its redox chemistry in sulfate media. nih.gov

X-ray structural investigations have also been performed on a series of alkali metal-capped cerium(IV) imido complexes. nih.govdntb.gov.ua These studies have demonstrated that the geometry of the Ce(IV) moiety is significantly impacted by the nature of the counterion. For instance, a substantial shortening of the Ce=N bond was observed as the size of the alkali metal cation increased. nih.gov The shortest recorded Ce=N bond length of 2.077(3) Å was found in a complex where a Cs⁺ counterion was encapsulated by a 2.2.2-cryptand, effectively creating an unsupported terminal bond between the Ce(IV) ion and the imido ligand fragment. acs.orgnih.gov

Coordination Environment of Cerium(IV) Ions in Aqueous Solution

The coordination chemistry of the Cerium(IV) ion (Ce⁴⁺) in aqueous solutions is complex and highly dependent on the solution's composition, particularly the nature and concentration of anions present. The high positive charge and relatively small ionic radius of Ce⁴⁺ lead to a strong tendency to hydrolyze and form complexes. homescience.netwikipedia.org

In aqueous media lacking strongly coordinating anions, such as perchloric acid, the Ce⁴⁺ ion undergoes extensive hydrolysis even in acidic conditions. homescience.net This process involves the coordination of water molecules, which then deprotonate to form hydroxo and oxo-bridged species. The primary aqua ion, [Ce(H₂O)ₙ]⁴⁺, is not the dominant species; instead, polynuclear complexes are often formed.

In sulfuric acid solutions, the coordination environment is significantly different due to the strong complexation between Ce⁴⁺ and sulfate (SO₄²⁻) or bisulfate (HSO₄⁻) anions. nih.gov Experimental evidence from techniques like Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy indicates a distinct structural change in the first coordination shell of cerium upon oxidation from Ce(III) to Ce(IV). nih.govacs.org While the Ce³⁺ ion typically exists as the aqua-ion [Ce(H₂O)₉]³⁺, the Ce⁴⁺ ion forms stable complexes with sulfate ligands. nih.govacs.org

Recent studies combining experimental data and Density Functional Theory (DFT) calculations suggest that the dominant species in a sulfuric acid medium is [Ce(H₂O)₆(HSO₄)₃]⁺. nih.govacs.org In this complex, the cerium ion is coordinated to six water molecules and three bisulfate anions. This strong complexation with sulfate is a key reason why dimeric cerium species, which may be present in other acids like nitric or perchloric acid, are not observed in sulfuric acid solutions. nih.gov The smaller ionic radius of Ce⁴⁺ compared to Ce³⁺ results in a shorter Ce-O bond distance in its coordinated complexes. nih.gov

| Cerium Ion | Aqueous Medium | Dominant Species | Typical Coordination Number | Reference |

|---|---|---|---|---|

| Ce(III) | Non-complexing acids (e.g., HClO₄) | [Ce(H₂O)₉]³⁺ | 9 | nih.govacs.org |

| Ce(IV) | Sulfuric Acid (H₂SO₄) | [Ce(H₂O)₆(HSO₄)₃]⁺ | 9 (6 O from H₂O, 3 O from HSO₄⁻) | nih.govacs.org |

| Ce(IV) | Nitric Acid (HNO₃) | [Ce(NO₃)₆]²⁻ | 12 | wikipedia.orgdoubtnut.com |

Role of Sulfate Anion Complexation on Redox Properties

The complexation of Ce(IV) ions by sulfate anions has a profound effect on the redox properties of the Ce(IV)/Ce(III) couple. The standard redox potential (E°) for the Ce⁴⁺ + e⁻ ⇌ Ce³⁺ reaction is approximately +1.72 V in non-complexing media, establishing Ce(IV) as a potent oxidizing agent. wikipedia.org However, this potential is significantly altered in the presence of complexing agents like sulfate. wikipedia.orgresearchgate.net

Experimental measurements confirm this trend, showing that the formal redox potential of the Ce(IV)/Ce(III) couple significantly decreases (shifts to more negative values) as the concentration of sulfuric acid increases. researchgate.net For instance, the potential can vary from around 1.46 V in 1 M H₂SO₄ to 1.42 V in 4 M H₂SO₄ at room temperature. researchgate.net This shift is substantial and is a direct consequence of the formation of highly stable Ce(IV)-sulfate complexes. nih.gov The energy of this complexation has been calculated and shown to be in good agreement with the observed shift in redox potential. nih.govacs.org

Temperature also influences the redox potential. Studies have shown a slight increase in the formal potential with rising temperature, which suggests that the Ce(IV)-sulfate complexes become somewhat less stable relative to the Ce(III) aqua-ion at higher temperatures. researchgate.net The complex interplay between sulfate concentration and temperature complicates the electrochemical behavior of the Ce(III)/Ce(IV) redox pair. mdpi.com

| H₂SO₄ Concentration (M) | Potential at 20°C (V) | Potential at 40°C (V) | Potential at 60°C (V) |

|---|---|---|---|

| 0.1 | 1.461 | 1.500 | 1.492 |

| 1.0 | 1.460 | 1.474 | 1.478 |

| 2.0 | 1.439 | 1.450 | 1.458 |

| 4.0 | 1.422 | 1.438 | 1.447 |

Advanced Analytical Chemistry Applications of Cerium Iv Sulfate Hydrate

Volumetric Titration Methodologies

Cerimetric titration, or cerimetry, is a redox titration method that utilizes cerium(IV) sulfate (B86663) as the titrant. pharmacyinfoline.com The fundamental principle involves the reduction of ceric ions (Ce⁴⁺) to cerous ions (Ce³⁺) by a reducing agent. pharmacyinfoline.com The endpoint of the titration is typically detected by the disappearance of the yellow color of the Ce⁴⁺ ion or through the use of a redox indicator. pharmacyinfoline.com Cerimetry offers several advantages, including the high oxidizing power of Ce⁴⁺, the stability of its standard solutions, and the sharp, clear endpoints it often produces. pharmacyinfoline.com

Determination of Reducing Agents (e.g., Iron(II), Arsenic(III), Oxalic Acid)

Cerium(IV) sulfate hydrate (B1144303) is extensively used for the quantitative determination of various reducing agents.

Iron(II): The titration of iron(II) with cerium(IV) sulfate is a common and precise analytical procedure. titration.ccsmartsystems-eg.com In an acidic medium, cerium(IV) ions oxidize iron(II) ions to iron(III) ions. titration.cc The reaction is represented by the equation: Fe²⁺ + Ce⁴⁺ → Fe³⁺ + Ce³⁺ xylemanalytics.com

The endpoint can be detected visually using an indicator like ferroin (B110374), which changes color from reddish to light green, or potentiometrically. titration.cc The determination is based on a 1:1 mole ratio between iron(II) ions and the cerium(IV) complex. elte.hu To prevent the oxidation of Fe²⁺ by atmospheric oxygen, the titration should be performed promptly after sample preparation. xylemanalytics.com

Table 1: Potentiometric Titration Data for Fe(II)/Ce(IV) System

| Volume of 0.1 M Ce(IV) sulfate solution added (ml) | Electrode Potential (V) |

|---|---|

| 0 | ~0.3 |

| 5 | ~0.4 |

| 9 | ~0.5 |

| 10 (Equivalence Point) | ~0.98 |

| 11 | ~1.3 |

| 15 | ~1.4 |

Note: The values in this table are illustrative of the general shape of the titration curve and the potential at the equivalence point as discussed in the provided sources. smartsystems-eg.com

Arsenic(III): Cerium(IV) sulfate is also employed for the determination of arsenic(III). acs.org The titration is typically carried out in an acidic medium, often with the addition of a catalyst to ensure a complete and rapid reaction. brainkart.comcutm.ac.in The reaction stoichiometry shows that one mole of arsenic trioxide is oxidized by four equivalents of ceric sulfate. brainkart.com

Oxalic Acid: The determination of oxalic acid using cerimetry is another important application. pharmacyinfoline.com The reaction between oxalic acid and cerium(IV) ions results in the formation of cerium(III) ions and carbon dioxide. pharmacyinfoline.com A method has been developed for the titration of cerium(IV) sulfate with sodium oxalate (B1200264) at room temperature using ferroin as an internal indicator. semanticscholar.org

Spectrophotometric and Colorimetric Techniques

Cerium(IV) sulfate hydrate plays a significant role in various spectrophotometric and colorimetric methods due to the distinct color of the Ce⁴⁺ ion and its ability to form colored complexes or induce color changes in other compounds through oxidation.

Flow Injection Analysis for Organic Compound Determination (e.g., Procaine)

Flow injection analysis (FIA) coupled with spectrometric detection has been successfully used for the determination of organic compounds like procaine (B135) hydrochloride. nrct.go.th This method is based on the reaction between procaine and cerium(IV) sulfate tetrahydrate, which produces a red-colored compound with a maximum absorbance at 495 nm. nrct.go.th The sensitivity of this reaction can be enhanced by the addition of sodium dodecyl sulfate. nrct.go.th

The FIA system for procaine determination was optimized for various parameters to achieve the best results.

Table 2: Optimal Conditions for FIA Determination of Procaine

| Parameter | Optimal Value |

|---|---|

| Reaction Coil Length | 50 cm |

| Sample Volume | 200 µL |

| Flow Rate | 1.6 mL min⁻¹ |

| Cerium(IV) sulfate tetrahydrate Concentration | 2 x 10⁻³ mol L⁻¹ |

| Sodium dodecyl sulfate Concentration | 2 x 10⁻³ mol L⁻¹ |

| Sulfuric Acid Concentration | 0.2 mol L⁻¹ |

Data sourced from a study on the flow injection analysis of procaine. nrct.go.th

This method demonstrated a linear calibration graph in the range of 1-150 mg L⁻¹ of procaine with a detection limit of 0.75 mg L⁻¹. nrct.go.th

Spectrophotometric Studies of Cerium(IV) Sulfate Complex Ions

The existence of complex ions in aqueous solutions of cerium(IV) sulfate is well-documented and has been the subject of spectrophotometric studies. acs.orgacs.org These studies provide evidence for the nature of the complex ions responsible for the color changes observed in these solutions. acs.org The formation of these complexes can be investigated using methods like the method of continuous variations (Job's method), the mole-ratio method, and the slope-ratio method, which are powerful techniques for determining the formulas and formation constants of complex ions in solution. libretexts.org

Oxidimetric Determination Methods (e.g., of 8-Hydroxyquinoline)

Cerium(IV) is used in the oxidimetric determination of various compounds, including 8-hydroxyquinoline (B1678124). medcraveonline.com Furthermore, the complexation of 8-hydroxyquinoline with cerium(IV) has been analyzed spectrophotometrically. misuratau.edu.lyresearchgate.net The formation of a Ce-8-HQ complex has been characterized, with studies indicating that complexation occurs through the oxygen and nitrogen atoms of the 8-hydroxyquinoline ligand. misuratau.edu.lyresearchgate.net

A study using the mole-ratio method determined the stoichiometry of the complex to be 1:2 (metal:ligand). misuratau.edu.lyresearchgate.net

Table 3: Characteristics of the Cerium(IV)-8-Hydroxyquinoline Complex

| Parameter | Value |

|---|---|

| Molar Ratio (Metal:Ligand) | 1:2 |

| Formation Constant (Kf) | 1.308 x 10¹⁴ |

| Molar Absorptivity (ε) | 22089 L⁻¹ mol⁻¹ cm⁻¹ |

| Wavelength of Maximum Absorbance (λmax) | 253 nm |

| Beer's Law Range | 2.0 x 10⁻⁵ - 5.0 x 10⁻⁵ M |

Data from a spectrophotometric analysis of the Ce-8-HQ complex. misuratau.edu.lyresearchgate.net

Development of Selective Analytical Methods (e.g., for Gold(III), Cerium(IV), Ascorbic Acid)

This compound is also utilized in the development of selective analytical methods for various analytes.

Cerium(IV): A sensitive and selective spectrophotometric method for the determination of cerium(IV) itself has been developed using o-phenylenediamine (B120857). ias.ac.in In this method, cerium(IV) reacts with o-phenylenediamine to produce an orange-red color with an absorption maximum at 470 nm. ias.ac.in The system obeys Beer's law in the range of 7 ppm to 500 ppm. ias.ac.in This method has been successfully applied to the determination of cerium in low-alloy steels. ias.ac.in

Ascorbic Acid: Cerium(IV) sulfate in an aqueous sulfuric acid solution has been used as a titrant for the thermometric determination of ascorbic acid. rsc.org This method has been shown to be free from interference from common tablet excipients. rsc.org Additionally, a simple and selective fluorimetric method for the determination of cerium(IV) is based on its oxidative reaction with ascorbic acid, where the fluorescence of the resulting Ce(III) is measured. nih.gov The fluorescent intensity is linear over a range of 0.0531 µg/mL to 0.3322 mg/mL of Ce(IV). nih.gov The titrimetric determination of ascorbic acid with cerium(IV) sulfate is also a well-established method. scite.ainih.gov

While specific methods for the selective determination of Gold(III) using this compound were not detailed in the provided search results, the strong oxidizing nature of Ce(IV) suggests its potential in methods involving redox reactions with gold species. Further research would be needed to elaborate on this specific application.

Material Science and Engineering Applications of Cerium Iv Sulfate Hydrate

Development of Specialized Glass and Ceramics

Cerium(IV) sulfate (B86663) hydrate (B1144303) plays a crucial role as a component in the formulation of specialized glasses and ceramics, contributing to the enhancement of their material properties. Its incorporation can significantly influence the final characteristics of these materials, making them suitable for a range of demanding applications.

The addition of cerium compounds, derived from precursors like cerium(IV) sulfate, to glass and ceramic formulations can lead to notable improvements in their optical and durability characteristics. In a study on YAG (yttrium aluminum garnet) silicate (B1173343) glasses, the use of cerium sulfate as a precursor was investigated and compared with cerium oxide. The results indicated that the glass formability was enhanced with the use of cerium sulfate. researchgate.netsynsint.com Thermal analysis showed that the crystallization temperature for the glass sample with cerium sulfate was 924°C, compared to 900°C for the sample with cerium oxide, suggesting better glass formation ability. researchgate.netsynsint.com

The optical properties are also significantly affected. Photoluminescence spectra of the glasses revealed emissions in the range of 435 nm to 466 nm, which are characteristic of cerium ions. researchgate.net The specific emission wavelengths and their intensities can be tailored through the choice of the cerium precursor and subsequent heat treatment processes. For instance, a garnet glass-ceramic synthesized in a hydrogen atmosphere, using a cerium sulfate precursor, exhibited an optical response at a wavelength of 400 nm, indicating its potential for applications in the LED industry. researchgate.net

| Property | Glass with Cerium Sulfate | Glass with Cerium Oxide |

| Crystallization Temperature | 924 °C | 900 °C |

| Primary Emission Wavelengths | 435 nm - 466 nm | 435 nm - 466 nm |

| Optical Response (H2 atmosphere) | 400 nm | Not specified |

Advanced Polishing Materials

Cerium-based materials are widely recognized for their superior performance in polishing applications, particularly for optical components. Cerium(IV) sulfate hydrate serves as a precursor or a direct component in the formulation of these advanced polishing agents.

The different hydrated forms of cerium(IV) sulfate, specifically the pentahydrate, octahydrate, and nonahydrate, are utilized as polishing materials for optical glass. While detailed comparative studies on the specific performance of each hydrate are not extensively documented in the readily available literature, the efficacy of cerium oxide-based polishing powders, which can be derived from cerium sulfate, is well-established. The polishing action is a combination of mechanical abrasion and chemical interaction with the glass surface, leading to a high-quality, smooth finish.

This compound is employed in the surface treatment of aluminum alloys to enhance their corrosion resistance. The treatment process typically involves the formation of a cerium-based conversion coating on the alloy surface. This coating acts as a protective barrier, inhibiting the corrosion process. Research has shown that the addition of cerium(IV) ions to the anodizing electrolyte can increase the homogeneity and growth rate of the oxide film on aluminum alloys. The mechanism involves the reduction of Ce^4+^ to Ce^3+^, which then participates in the formation of a protective layer. This layer passivates the surface, significantly reducing the susceptibility of the aluminum alloy to corrosion.

Nanomaterial Synthesis and Applications

The synthesis of nanomaterials with controlled size and morphology is a key area of modern materials science. This compound serves as a valuable precursor for the production of cerium oxide nanoparticles, which have a wide range of applications, particularly in catalysis.

Cerium oxide (CeO₂) nanoparticles are synthesized from this compound through methods such as hydrothermal synthesis. In a typical process, an aqueous solution of cerium(IV) sulfate tetrahydrate is used as the precursor, and a precipitating agent like sodium hydroxide (B78521) is added to initiate the formation of nanoparticles. The reaction conditions, including temperature and precursor concentration, play a crucial role in determining the size, crystallinity, and, consequently, the catalytic activity of the resulting CeO₂ nanoparticles.

These nanoparticles exhibit significant catalytic activity, particularly in the reduction of nitrogen oxides (NOx). The high surface area and the presence of oxygen vacancies in the ceria lattice are key to their catalytic performance. The particle size of the CeO₂ nanoparticles has a direct impact on their catalytic efficiency. Studies have shown that smaller nanoparticles generally exhibit higher catalytic activity due to their larger surface-area-to-volume ratio. The relationship between the synthesis parameters and the properties of the resulting nanoparticles is a critical area of research for optimizing their catalytic performance in applications such as automotive exhaust gas treatment.

| Precursor | Synthesis Method | Nanoparticle Size | Key Application |

| Cerium(IV) sulfate tetrahydrate | Hydrothermal | Dependant on synthesis conditions | Catalytic reduction of NOx |

Environmental Remediation and Management Studies Involving Cerium Iv Sulfate Hydrate

Wastewater Treatment Processes

Cerium(IV), owing to its strong oxidizing properties, has been investigated as a potent agent in the treatment of industrial wastewater. researchgate.net The cerium(IV) ion can effectively degrade organic compounds and other reducing substances, and its hydrolysis products have a large specific surface area capable of adsorbing pollutants. researchgate.net

Cerium(IV) sulfate (B86663) has demonstrated significant efficacy in the removal of heavy metals from industrial wastewater. researchgate.net The treatment process involves oxidation-reduction reactions and adsorption by cerium's hydrated forms. researchgate.net After Ce(IV) is reduced to Ce(III) during the oxidation of pollutants, both cerium species form hydrated complexes (Ce(OH)x·nH2O+ and Ce(OH)x·nH2O+). researchgate.net These complexes possess a large specific surface area that can adsorb toxic ions. researchgate.net

One study investigating the application of Cerium(IV) sulfate tetrahydrate in treating industrial wastewater showed a substantial reduction in various pollutants. researchgate.net The process achieved a 90.01% removal rate for heavy metals. researchgate.net Specific reductions in toxic heavy metals were also noted; for example, total cadmium was reduced from 0.58 mg/L to 0.01 mg/L, and total arsenic was reduced from 0.60 mg/L to less than 0.05 mg/L. researchgate.net These results indicate that Ce(IV) is a promising chemical for water treatment applications. researchgate.net

Table 1: Efficiency of Heavy Metal Removal from Industrial Wastewater Using Ce(IV)

| Heavy Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Total Heavy Metals | N/A | N/A | 90.01 researchgate.net |

| Cadmium | 0.58 researchgate.net | 0.01 researchgate.net | 98.28 |

| Arsenic | 0.60 researchgate.net | <0.05 researchgate.net | >91.67 |

Ecological Risk Assessment of Cerium Compounds

While cerium compounds have beneficial applications, it is crucial to assess their potential ecological impact. The increasing use of cerium, particularly in the form of nanoparticles for which cerium sulfate can be a precursor, necessitates a thorough understanding of their environmental behavior and bioavailability.

Cerium(IV) sulfate can be used in the synthesis of cerium oxide (CeO2) nanoparticles. mdpi.com Once released into the environment, the fate of these nanoparticles is complex and depends heavily on the physicochemical properties of the surrounding medium. nih.govnih.gov Mass flow modeling studies predict that a significant source of CeO2 nanoparticles from industrial plants is likely to end up in terrestrial environments like soils and landfills. nih.govnih.govresearchgate.net

In aquatic systems, the behavior of cerium is distinct from other rare earth elements due to its ability to exist in both Ce(III) and Ce(IV) redox states. frontiersin.orgresearchgate.net Dissolved Ce(III) can be oxidized to particulate Ce(IV), often in the form of CeO2. frontiersin.orgresearchgate.net In sediment-dwelling organisms, the primary route of uptake for CeO2 nanoparticles is through ingestion rather than transdermal absorption. nerc.ac.uk Studies have shown that regardless of particle size or surface coating, approximately 99% of CeO2 nanoparticles become associated with the solid phase of sediment, limiting their mobility in pore water. nerc.ac.uk This partitioning behavior is a critical factor in their environmental fate and potential for bioaccumulation. nerc.ac.uk The challenge in accurately detecting and quantifying CeO2 nanoparticles in various environmental media complicates risk assessment. nih.govnih.govresearchgate.net

The bioavailability of lanthanoids, including cerium, in environmental systems is a key factor in their ecological risk. In aquatic environments, dissolved lanthanides are primarily complexed with carbonates and dissolved organic matter. wur.nluu.nl This complexation can reduce their bioavailability to organisms. wur.nluu.nl For instance, research in the Rhine-Meuse estuary revealed that an increase in alkalinity, which promotes carbonate complexation, correlated negatively with lanthanide uptake by the amphipod Corophium volutator. wur.nluu.nl

The bioavailability and subsequent accumulation of lanthanides can vary among species and trophic levels. frontiersin.orgresearchgate.net Generally, bioaccumulation of rare earth elements tends to decrease as the marine trophic level increases, a pattern known as trophic dilution. frontiersin.orgresearchgate.net Higher concentrations are often found in organisms at lower trophic levels, such as phytoplankton and zooplankton, while lower concentrations are observed in mollusks, corals, and fish. frontiersin.orgresearchgate.net The chemical speciation of cerium plays a significant role; in seawater, lighter rare earth elements are more likely to be assimilated by organisms, while heavier ones tend to remain in solution as complexes. frontiersin.orgresearchgate.net It has also been noted that biota sediment accumulation factors (BSAFs) for lanthanides in field studies were significantly lower than those observed in laboratory settings, suggesting that organisms may adapt to environmental lanthanide levels. wur.nluu.nl

Table 2: Factors Influencing Lanthanide Bioavailability

| Factor | Influence on Bioavailability | Source |

|---|---|---|

| Complexation (Carbonates, Dissolved Organic Matter) | Decreases bioavailability by reducing free ion concentration. | wur.nluu.nl |

| Alkalinity | Negatively correlated with lanthanide uptake, suggesting reduced bioavailability. | wur.nluu.nl |

| Trophic Level | Bioaccumulation generally decreases with increasing trophic level (trophic dilution). | frontiersin.orgresearchgate.net |

| Environmental Adaptation | Field organisms may show lower accumulation than lab-tested organisms, suggesting adaptation. | wur.nluu.nl |

Computational and Theoretical Investigations of Cerium Iv Sulfate Hydrate Systems

Density Functional Theory (DFT) Studies

DFT calculations have been instrumental in elucidating the intricacies of cerium(IV) sulfate (B86663) chemistry, from the fundamental nature of the species in acidic solutions to the energetic landscapes of their reactions.

DFT studies, in conjunction with experimental techniques like extended X-ray absorption fine structure (EXAFS) spectroscopy and kinetic measurements, have been pivotal in unraveling the charge transfer mechanism of the Ce(III)/Ce(IV) redox couple in sulfuric acid. nih.govumich.edu A key finding is the identification of a two-step mechanism. nih.govumich.edu This process involves an initial chemical step where the Ce(IV) complex exchanges bisulfate anions with water, followed by a rate-determining electron transfer step that adheres to Marcus theory. nih.govumich.edu This proposed CE (Chemical-Electron transfer) mechanism successfully reconciles experimental observations, including the extreme asymmetry of the charge transfer and the significant shift in redox potential with varying acid concentrations. nih.govumich.edu

The yellow color characteristic of cerium(IV) sulfate solutions is due to charge-transfer transitions. DFT calculations help in understanding the electronic structure of the Ce(IV) complexes, which is crucial for interpreting their absorption spectra and identifying the specific species responsible for the coloration.

DFT calculations are employed to determine the relative energies of various potential cerium(IV) complexes in solution, thereby predicting the most stable and dominant species. umich.edu For instance, calculations have shown that a structure where Ce(IV) is complexed with six water molecules and three bisulfate ions, [CeIV(H2O)6(HSO4)3]+, is the most energetically favorable species in sulfuric acid. nih.govumich.eduacs.org This theoretical finding is consistent with experimental coordination numbers derived from EXAFS. nih.govumich.edu The ability to calculate the energies of different potential structures, such as those involving sulfate instead of bisulfate, allows for the exclusion of less favorable complexes. umich.edu

Furthermore, theoretical calculations can predict the electronic absorption spectra of these complexes. These predicted spectra can then be compared with experimental UV-Vis spectra to confirm the identity of the species present in the electrolyte.

Modeling of Cerium Ion Structures in Acidic Electrolytes

A central application of theoretical modeling is the determination of the precise coordination environment of cerium ions in solution, which is fundamental to understanding their reactivity.

Through a combination of DFT and experimental data, the coordination structures of both Ce(III) and Ce(IV) ions in acidic sulfate electrolytes have been determined with high confidence. It has been established that the Ce(III) ion exists as a nonahydrate, [Ce(H2O)9]3+, in various acidic electrolytes. acs.orgnih.gov In contrast, the Ce(IV) ion readily complexes with anions from the electrolyte. nih.govosti.gov Specifically in sulfuric acid, DFT modeling supports the structure of the dominant Ce(IV) species as [CeIV(H2O)6(HSO4)3]+. nih.govacs.org This complex features a first coordination shell with a Ce(IV)-Oxygen bond distance of approximately 2.382 Å and a Ce(IV)-Sulfur distance of about 3.671 Å. nih.govumich.edu

Below is an interactive data table summarizing the coordination numbers for Ce(III) and Ce(IV) in sulfuric acid as determined by DFT and EXAFS.

| Ion | Coordinating Atom | Coordination Number (CN) | Source |

| Ce(III) | Oxygen (from H2O) | 9 | nih.govacs.org |

| Ce(IV) | Oxygen | 8.6 ± 0.5 | nih.govumich.edu |

| Ce(IV) | Sulfur (from HSO4-) | 3.0 ± 0.7 | nih.govumich.edu |

DFT calculations are crucial for quantifying the thermodynamics of anion complexation to the cerium ions. The calculated free energies of complexation help to explain why Ce(IV) forms stable complexes with sulfate/bisulfate anions while Ce(III) remains primarily hydrated. nih.govmatilda.science The significant negative free energy associated with the complexation of bisulfate ions to Ce(IV) confirms the favorability of this interaction. matilda.science These calculations provide a quantitative basis for understanding the speciation of cerium in solution.

Theoretical Analysis of Redox Potential Shifts

The standard redox potential of the Ce(III)/Ce(IV) couple is known to shift significantly depending on the composition of the electrolyte. nih.govacs.org Theoretical analysis, primarily through DFT, has provided a clear explanation for this phenomenon. The shift is attributed to the unequal complexation of Ce(III) and Ce(IV) ions by the anions present in the electrolyte. nih.govosti.govmatilda.science

DFT-predicted ligand-exchange free energies are in excellent agreement with the experimentally observed shifts in redox potential. umich.edu For example, the calculated free energy for the formation of the [CeIV(H2O)6(HSO4)3]+ complex aligns well with the measured shift in redox potential when moving from a non-complexing medium like perchloric acid to sulfuric acid. umich.edu This strong correlation supports the hypothesis that the anion complexation of Ce(IV) is the primary driver for the observed redox potential shifts. umich.edumatilda.science

The following table presents a comparison of the DFT-predicted free energy of ligand exchange with the experimentally observed shift in redox potential.

| Parameter | Value (kJ/mol) | Context | Source |

| Experimental Redox Potential Shift | -28.9 | 1 M HClO4 to 1 M H2SO4 | umich.edu |

| DFT-Predicted Ligand-Exchange Free Energy | In good agreement with experimental shift | For [CeIV(H2O)6(HSO4)3]+ | umich.edu |

Exploration of Biological and Pharmaceutical Relevance of Cerium Iv Compounds Including Sulfate Hydrates

Investigation of Antioxidant Properties

The antioxidant capabilities of cerium compounds are a subject of extensive research, primarily linked to the redox couple of Ce³⁺/Ce⁴⁺. nih.gov This property allows them to interact with and neutralize reactive oxygen species (ROS), which are implicated in a variety of diseases.

Cerium oxide nanoparticles, in particular, are noted for their ability to act as regenerative free radical scavengers. mdpi.com Their catalytic activity is attributed to the presence of oxygen vacancies and the ratio of Ce³⁺ to Ce⁴⁺ on their surface. nih.gov At physiological pH, the Ce³⁺/Ce⁴⁺ couple can exhibit antioxidant properties by scavenging ROS. nih.gov This unique redox potential may offer protection to normal cells from oxidative stress. nih.gov While free cerium ions in the presence of hydrogen peroxide might generate radicals, the lattice structure of nanoceria allows it to function as a radical scavenger. ucf.edu

The antioxidant capacity of various compounds can be evaluated using the Cerium(IV)-reducing antioxidant capacity (CERAC) assay. researchgate.netnih.gov This method quantifies the ability of a substance to reduce Ce(IV) to Ce(III), providing a measure of its antioxidant potential. researchgate.netresearchgate.net For instance, novel anthraquinone (B42736) derivatives have demonstrated significant antioxidant capacity when analyzed by the CERAC method. researchgate.netnih.gov The reaction between sulfate (B86663) free radicals (SO₄⁻·) and cerium(III) sulfate to produce cerium(IV) sulfate is a key principle in some analytical methods for quantifying these radicals. researchgate.net

Assessment of Antimicrobial Activities

Cerium compounds have a long history of use for their antimicrobial properties, dating back to the early 20th century. nih.govwhiterose.ac.uk Cerium(IV) potassium sulfate was historically used as an antiseptic powder, with its bacteriostatic effect attributed to the oxidizing properties of the Ce⁴⁺ ion. mdpi.comnih.gov

Cerium compounds can exhibit both bacteriostatic and bactericidal effects. nih.govnih.gov A bacteriostatic agent is one that inhibits the growth of bacteria, while a bactericidal agent kills them. ebrary.net A systematic investigation in 1947 involving cerium(IV) sulfate, among other cerium salts, demonstrated effective bacteriostatic properties against a wide range of bacteria. nih.gov More recent studies have explored various cerium compounds, such as cerium-humic acid complexes, which have shown strong inhibitory effects on the growth of several bacterial strains. nih.gov In contrast, some cerium complexes, like cerium-citrate, did not show inhibitory effects and in some cases even stimulated bacterial growth. nih.gov

The antimicrobial mechanism of cerium oxide nanoparticles is often linked to the generation of intracellular ROS, which induces oxidative stress and damages bacterial cells. nih.govfrontiersin.org Direct contact between the nanoparticles and the bacterial membrane is considered a key step in this process. frontiersin.org

The effectiveness of cerium compounds can differ between Gram-negative and Gram-positive bacteria. Some studies suggest that Gram-negative bacteria are generally more susceptible to cerium compounds than Gram-positive bacteria. nih.gov For example, one study found that genera like Pseudomonas were inhibited at lower concentrations of cerium nitrate (B79036) compared to the Gram-positive Staphylococcus aureus. nih.gov

However, other research on cerium oxide nanoparticles has indicated that Gram-positive bacteria may be more susceptible. nih.gov The antibacterial efficacy can be influenced by factors such as pH. For instance, dextran-coated cerium oxide nanoparticles were found to be more effective at killing both Pseudomonas aeruginosa (Gram-negative) and Staphylococcus epidermidis (Gram-positive) at a basic pH of 9 compared to an acidic pH of 6. researchgate.net

| Cerium Compound | Bacterial Strain | Gram Type | Observed Effect | Reference |

|---|---|---|---|---|

| Cerium Nitrate | Pseudomonas aeruginosa | Gram-Negative | Growth inhibition at 0.001–0.004 M | nih.gov |

| Cerium Nitrate | Escherichia coli | Gram-Negative | Growth inhibition at 0.005 M | nih.gov |

| Cerium Nitrate | Staphylococcus aureus | Gram-Positive | Growth inhibition at ~0.01 M | nih.gov |

| Cerium-Humic Acid Complex | Escherichia coli | Gram-Negative | Minimal inhibitory concentration of 1 x 10⁻³ mol/L | nih.gov |

| Cerium-Humic Acid Complex | Staphylococcus aureus | Gram-Positive | Minimal inhibitory concentration of 2 x 10⁻³ mol/L | nih.gov |

| Dextran-Coated Nanoceria (at pH 9) | Staphylococcus epidermidis | Gram-Positive | No growth at 500 µg/mL for 24 hours | researchgate.net |

Cytotoxicity Evaluation in Mammalian Cell Lines

The potential toxicity of cerium compounds to mammalian cells is a critical aspect of their biomedical evaluation. Studies on cerium oxide nanoparticles have shown varied results depending on the cell line, particle characteristics, concentration, and exposure duration.

| Cell Line | Organism/Tissue of Origin | Observed Effect | Reference |

|---|---|---|---|

| HepG2 | Human Liver Cancer | Overall most sensitive to genotoxic damage | nih.gov |

| A549 | Human Lung Carcinoma | Most sensitive to genotoxic damage at the lowest concentration tested | nih.gov |

| H4IIE | Rat Hepatoma | Cytotoxicity was concentration and time-dependent | nih.gov |

| Calu-3 | Human Lung Adenocarcinoma | Not cytotoxic at tested concentrations in one study | mdpi.com |

| 3T3 | Mouse Fibroblast | Not highly cytotoxic, but induced apoptotic and necrotic processes at 500 µg/mL | mdpi.com |

Role in Pharmaceutical Development (e.g., Drug Formulations Requiring Catalytic Properties)

The strong oxidizing nature of the Ce⁴⁺ ion makes cerium(IV) sulfate a valuable reagent in pharmaceutical analysis and synthesis. wikipedia.org It is employed as an oxidizing agent in titrimetric methods for the determination of various pharmaceutical compounds, such as ethionamide. nih.govresearchgate.net The reaction involves the reduction of the orange-colored cerium(IV) ion to the colorless cerium(III) ion. nih.gov